(2S)-2-amino-3-methylbutanenitrile hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4(2)5(7)3-6;/h4-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJOLXKFUAJGR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Nitrile Precursors
Method Overview:
A common approach involves the reductive amination of 3-methylbutanenitrile, where the nitrile undergoes transformation into the amino nitrile via reaction with ammonia or primary amines, followed by reduction. This process typically employs catalytic hydrogenation or chemical reducing agents.
Reaction Scheme:
$$ \text{3-methylbutanenitrile} + \text{NH}_3 \xrightarrow[\text{catalyst}]{\text{reduction}} \text{(2S)-2-amino-3-methylbutanenitrile} $$
- Solvent: Methanol or ethanol
- Catalyst: Palladium on carbon (Pd/C) or Raney nickel
- Temperature: 25–80°C
- Pressure: 1–10 atm H₂ (for catalytic hydrogenation)
- The stereochemistry is controlled by chiral catalysts or chiral auxiliaries, ensuring the (2S) configuration.
- Post-reaction, the amino nitrile is isolated and converted into its hydrochloride salt by treatment with hydrochloric acid.
Nucleophilic Substitution on Halogenated Intermediates
Method Overview:
Another route involves halogenation of the nitrile or adjacent positions, followed by nucleophilic substitution with ammonia or amines to introduce the amino group.
Reaction Scheme:
$$ \text{Halogenated nitrile} + \text{NH}_3 \rightarrow \text{(2S)-2-amino-3-methylbutanenitrile} $$
- Halogenating agents: Thionyl chloride or phosphorus tribromide
- Nucleophile: Ammonia or primary amine
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0–25°C
- This method allows for selective substitution at the halogenated site, facilitating stereocontrol.
Asymmetric Synthesis via Chiral Catalysts
Method Overview:
Advanced synthesis employs asymmetric catalysis, such as chiral hydrogenation or enzymatic methods, to produce the (2S) enantiomer directly.
- Chiral catalysts: Ligand-modified palladium or ruthenium complexes
- Solvent: Ethanol or aqueous media
- Temperature: 0–50°C
- Pressure: Moderate H₂ pressure
- This approach offers high stereoselectivity and is suitable for large-scale pharmaceutical production.
Hydrochloride Salt Formation
Post-synthesis, the amino nitrile is converted into its hydrochloride salt to improve stability and solubility:
- Dissolve the free base in anhydrous ethanol or water
- Bubble or add gaseous HCl or concentrated HCl solution
- Stir at room temperature until salt formation is complete
- Isolate by filtration or evaporation
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3-methylbutanenitrile | Ammonia, Pd/C | 25–80°C, H₂ | High stereocontrol | Requires chiral catalysts for enantioselectivity |
| Nucleophilic Substitution | Halogenated nitrile | NH₃ or amines | 0–25°C, in organic solvent | Good for selective substitution | Multiple steps, halogenation needed |
| Asymmetric Catalysis | Nitrile precursor | Chiral catalysts | 0–50°C, H₂ | Direct enantioselective synthesis | Costly catalysts, scale-up challenges |
| Salt Formation | Free amino nitrile | HCl | Room temp | Simple, high yield | Additional step needed |
Scientific Findings and Research Insights
Research indicates that asymmetric hydrogenation using chiral ligands provides the most stereoselective route, with enantiomeric excesses exceeding 99%. Industrial synthesis favors reductive amination due to its scalability and straightforward conditions. Patents and recent publications emphasize optimizing catalysts and reaction parameters to maximize yield and stereoselectivity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives and subsequent nucleophilic substitution products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
(2S)-2-amino-3-methylbutanenitrile hydrochloride serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Reductive Amination: This reaction is often employed to create amines from carbonyl compounds using this nitrile as a precursor.
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, facilitating the formation of various derivatives.
Table 1: Common Reactions Involving (2S)-2-amino-3-methylbutanenitrile hydrochloride
| Reaction Type | Description | Typical Products |
|---|---|---|
| Oxidation | Oxidation of the amino group | Oximes or nitriles |
| Reduction | Reduction of the nitrile group | Primary amines |
| Substitution | Nucleophilic substitution with halogens | Halogenated derivatives |
Biological Research
Enzyme Mechanisms and Protein Interactions:
In biological studies, (2S)-2-amino-3-methylbutanenitrile hydrochloride is utilized to investigate enzyme mechanisms and protein-ligand interactions. The amino group can form hydrogen bonds with enzyme active sites, influencing their activity and stability.
Case Study: Cell Culture Applications
This compound has been employed as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels crucial for optimal cell growth. Its buffering capacity stabilizes the environment, enhancing reproducibility in experiments.
Medicinal Chemistry
Therapeutic Potential:
Research indicates that (2S)-2-amino-3-methylbutanenitrile hydrochloride may possess therapeutic properties. It is being investigated as a precursor for drug development due to its structural similarity to amino acids involved in various metabolic pathways.
Case Study: Anti-inflammatory Properties
Studies on structurally related compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins, suggesting potential therapeutic applications for (2S)-2-amino-3-methylbutanenitrile hydrochloride in treating inflammatory conditions.
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique reactivity allows for the production of specialty chemicals that are essential in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methylbutanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of (2S)-2-amino-3-methylbutanenitrile hydrochloride and related compounds:
Structural and Functional Group Analysis
- Nitrile vs. Amide/Ester: The nitrile group in (2S)-2-amino-3-methylbutanenitrile hydrochloride distinguishes it from amides (e.g., (2S)-2,5-diaminopentanamide dihydrochloride ) and esters (e.g., Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride ).
- Substituent Effects: The branched methyl group in the target compound introduces steric hindrance, which may reduce reaction rates compared to linear analogs like (2S)-2-amino-4-methoxy-butanoic acid hydrochloride .
- Chirality : All listed compounds are chiral, emphasizing their relevance in asymmetric synthesis and drug development.
Physicochemical Properties
- Solubility: Hydrochloride salts generally enhance water solubility. For example, (2S)-2-amino-3-methylbutanenitrile hydrochloride’s polar nitrile and ionic chloride likely improve solubility in polar solvents, similar to (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride .
- Stability: Storage at 4°C for the target compound suggests sensitivity to thermal degradation, whereas analogs like (2S)-2,5-diaminopentanamide dihydrochloride lack explicit storage guidelines .
Hazard Profiles
- The target compound’s hazards are unspecified, but structurally similar hydrochlorides (e.g., Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride) exhibit skin, eye, and respiratory irritation risks .
- (2S)-2,5-Diaminopentanamide dihydrochloride lacks full toxicological data, underscoring the need for precautionary measures (e.g., avoiding inhalation) .
Biological Activity
(2S)-2-amino-3-methylbutanenitrile hydrochloride, also known as a derivative of the amino acid valine, has garnered attention for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways, including its applications in cell culture and possible therapeutic implications.
- Chemical Formula : C5H10ClN
- Molecular Weight : 133.59 g/mol
- CAS Number : 1798904-30-9
1. Cell Culture Applications
(2S)-2-amino-3-methylbutanenitrile hydrochloride is utilized as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels (6-8.5) which is crucial for optimal cell growth and function . Its buffering capacity helps stabilize the environment in which cells are cultured, thus enhancing experimental reproducibility.
2. Anti-inflammatory Properties
Recent studies have indicated that compounds structurally related to (2S)-2-amino-3-methylbutanenitrile hydrochloride exhibit significant anti-inflammatory effects. For instance, derivatives with similar functional groups have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The inhibition of these enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| (2S)-2-amino-3-methylbutanenitrile hydrochloride | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound X | 19.45 ± 0.07 | 42.1 ± 0.30 |
3. Neuroprotective Effects
Emerging research suggests that compounds related to (2S)-2-amino-3-methylbutanenitrile may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these effects may be realized .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various amino acid derivatives, including (2S)-2-amino-3-methylbutanenitrile hydrochloride, using carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in edema, suggesting significant anti-inflammatory activity comparable to standard treatments like indomethacin .
Case Study 2: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines treated with oxidative stressors revealed that derivatives of (2S)-2-amino-3-methylbutanenitrile significantly reduced cell death and apoptosis markers when compared to untreated controls. This indicates potential neuroprotective effects that warrant further investigation .
Structure–Activity Relationship (SAR)
Understanding the SAR of (2S)-2-amino-3-methylbutanenitrile hydrochloride is essential for optimizing its biological activity. Modifications to the side chains and functional groups can enhance its efficacy against specific biological targets.
Key Findings:
- Electron-donating groups enhance anti-inflammatory activity.
- Structural modifications can improve selectivity for COX isoforms.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (2S)-2-amino-3-methylbutanenitrile hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves enantioselective routes starting from chiral amino acids like L-valine derivatives. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during reactions .
- Nitrile Formation : Cyanide substitution via nucleophilic displacement under controlled pH (e.g., using HCl/dioxane) to avoid racemization .
- Optimization : Adjusting solvent polarity (e.g., dioxane, THF) and temperature (room temperature to 50°C) to enhance yield and enantiomeric excess (ee). Reaction progress is monitored via TLC or HPLC .
Q. How is stereochemical purity confirmed for this compound?
- Methodological Answer :
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify ee .
- NMR Spectroscopy : H-NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) confirms configuration. Key signals include splitting patterns for α-protons (δ 3.8–4.2 ppm) and methyl groups (δ 1.0–1.2 ppm) .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer :
- Short-term : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the nitrile group .
- Long-term : Lyophilized samples in plasma/urine show ≤11% degradation over 48 hours at 37°C, but microbial contamination (e.g., E. coli) accelerates degradation. Add preservatives like sodium azide (0.1% w/v) for biological matrices .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Controlled Replication : Repeat stability studies in triplicate using standardized buffers (e.g., PBS pH 7.4) and matrices (plasma/urine). For example, stability discrepancies at −20°C (7% degradation in plasma vs. 11% in urine at 1 month) suggest matrix-specific interactions. Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acids) .
- Microbial Testing : Inoculate samples with E. coli (MIC: 87.5 ppm) to assess biodegradation kinetics. Pre-treat matrices with bacteriostatic agents if microbial interference is suspected .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the α-carbon .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B achieves >98% ee in ester hydrolysis steps .
Q. How are degradation products analyzed using HPLC?
- Methodological Answer :
- Column Selection : C18 reverse-phase columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% TFA) resolve polar degradation products.
- Detection : UV at 210 nm for nitrile/carboxylic acid derivatives. Confirm identities via spiking with authentic standards or HRMS (e.g., Q-TOF) .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Methodological Answer :
- Common Side Reactions :
- Racemization : Occurs at high temperatures or extreme pH. Mitigate by maintaining pH 4–6 and temperatures ≤40°C during nitrile formation .
- Overalkylation : Use stoichiometric control of alkylating agents (e.g., methyl iodide) and quench excess reagents with thiosulfate .
- Byproduct Removal : Silica gel chromatography (hexane/ethyl acetate gradients) separates unreacted intermediates. Purity is confirmed by melting point (e.g., 145–148°C) and elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
